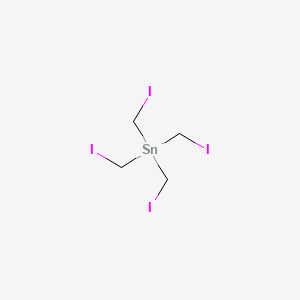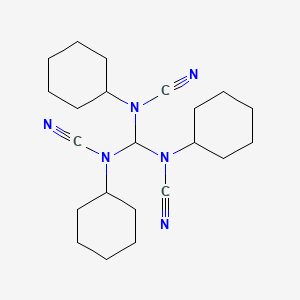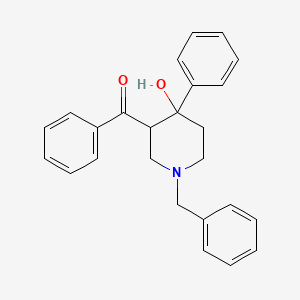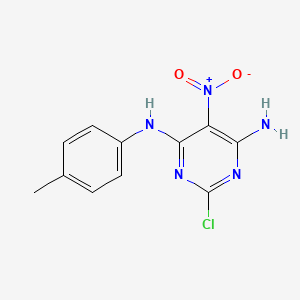
Stannane, tetrakis(iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tetrakis(iodomethyl)-, also known as tetrakis(iodomethyl)stannane, is a chemical compound with the formula Sn(CH2I)4. It is a tin-based compound where the tin atom is bonded to four iodomethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of stannane, tetrakis(iodomethyl)- typically involves the reaction of tin tetrachloride (SnCl4) with iodomethane (CH3I) in the presence of a suitable base. The reaction proceeds through the formation of intermediate stannylated compounds, which are then converted to the final product by further reaction with iodomethane .
Industrial Production Methods
Industrial production methods for stannane, tetrakis(iodomethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tetrakis(iodomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, tetrakis(iodomethyl)- include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from the reactions of stannane, tetrakis(iodomethyl)- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized tin compounds, while oxidation and reduction reactions produce tin oxides and lower oxidation state tin compounds, respectively .
Applications De Recherche Scientifique
Stannane, tetrakis(iodomethyl)- has several scientific research applications, including:
Organic Synthesis:
Materials Science:
Radiopharmaceuticals: Due to its ability to incorporate iodine, it is used in the synthesis of radioiodinated compounds for diagnostic imaging and radiotherapy
Mécanisme D'action
The mechanism of action of stannane, tetrakis(iodomethyl)- involves the reactivity of the iodomethyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various products. The tin atom in the compound can also participate in coordination chemistry, forming complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to stannane, tetrakis(iodomethyl)- include:
Tetrakis(chloromethyl)stannane: A compound where the iodomethyl groups are replaced with chloromethyl groups.
Tetrakis(bromomethyl)stannane: A compound where the iodomethyl groups are replaced with bromomethyl groups.
Tetrakis(fluoromethyl)stannane: A compound where the iodomethyl groups are replaced with fluoromethyl groups.
Uniqueness
Stannane, tetrakis(iodomethyl)- is unique due to the presence of iodomethyl groups, which impart distinct reactivity compared to other halomethyl stannanes.
Propriétés
Numéro CAS |
89166-39-2 |
|---|---|
Formule moléculaire |
C4H8I4Sn |
Poids moléculaire |
682.43 g/mol |
Nom IUPAC |
tetrakis(iodomethyl)stannane |
InChI |
InChI=1S/4CH2I.Sn/c4*1-2;/h4*1H2; |
Clé InChI |
PXZRWVFPLSFOSS-UHFFFAOYSA-N |
SMILES canonique |
C([Sn](CI)(CI)CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)


![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)


![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
